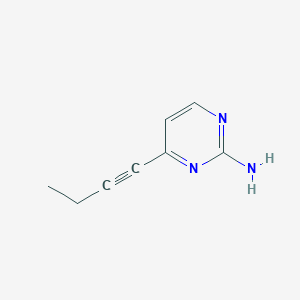

4-(But-1-yn-1-yl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

4-but-1-ynylpyrimidin-2-amine |

InChI |

InChI=1S/C8H9N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2H2,1H3,(H2,9,10,11) |

InChI Key |

MDVZOGIOOCCPTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC1=NC(=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 but 1 Yn 1 Yl Pyrimidin 2 Amine

Precursor Synthesis and Building Block Preparation

The successful synthesis of the target compound relies heavily on the preparation of key precursors. The two primary building blocks required are a pyrimidine (B1678525) core functionalized for coupling and a butyne unit.

Pyrimidine Precursors: A common and effective precursor for introducing the butynyl group at the C4 position is a 4-halopyrimidin-2-amine . 4-Iodo- or 4-bromopyrimidin-2-amine are frequently used due to their reactivity in cross-coupling reactions. The synthesis of these halo-pyrimidines can be accomplished from more readily available starting materials like 2-aminopyrimidin-4-ol (isocytosine) through halogenation reactions. For instance, treatment with phosphorus oxychloride (POCl₃) and a halogen source can convert the hydroxyl group to a chloro group, which can then be further transformed if necessary. Another route involves the direct synthesis of the pyrimidine ring from precursors that already contain a halogen.

Alkyne Precursors: The second essential building block is 1-butyne . This is a commercially available terminal alkyne and typically requires no special preparation. For more complex analogs, substituted butynes would be synthesized separately before coupling.

Precursors for Cyclization: For strategies involving the construction of the pyrimidine ring, precursors that incorporate the butynyl moiety are required. A key type of intermediate is a β-dicarbonyl compound or its synthetic equivalent bearing the but-1-ynyl group. For example, a compound like hept-2-yne-4,6-dione or a related enone could be synthesized. The synthesis of such 1,3-dicarbonyl compounds can be achieved through various methods, including the Claisen condensation between an ester and a ketone containing the alkyne.

Direct Synthesis Routes for 4-(But-1-yn-1-yl)pyrimidin-2-amine

Direct synthesis routes aim to construct the final molecule in a single or a few convergent steps. These methods are often highly efficient and are centered around powerful carbon-carbon bond-forming reactions or ring-forming strategies.

The Sonogashira coupling is a powerful and widely used method for forming C(sp²)–C(sp) bonds, making it an ideal strategy for synthesizing this compound. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The general reaction for this specific target is the coupling of a 4-halopyrimidin-2-amine with 1-butyne. The reaction is typically carried out in the presence of a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor, a copper(I) salt (like CuI), and an amine base which also serves as the solvent or co-solvent. The amine base is crucial as it neutralizes the hydrogen halide byproduct formed during the reaction.

The catalytic cycle involves two main interconnected cycles. In the palladium cycle, oxidative addition of the palladium(0) complex to the 4-halopyrimidine occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne (1-butyne) to form a copper(I) acetylide. This activated alkyne species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the desired product, this compound, and regenerates the palladium(0) catalyst.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Pyrimidine Substrate | 4-Iodo- or 4-Bromopyrimidin-2-amine | Electrophile |

| Alkyne | 1-Butyne | Nucleophile (activated by copper) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Base and Solvent |

| Temperature | Room Temperature to mild heating | Reaction Condition |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. These reactions are particularly attractive for creating libraries of substituted pyrimidines.

A potential MCR strategy for this compound could involve the condensation of guanidine (B92328) (or a derivative thereof, which provides the N-C-N fragment and the 2-amino group) with a 1,3-bielectrophilic component that already contains the but-1-ynyl group. For instance, a reaction between an α,β-unsaturated ketone bearing the butynyl group (an enone), an aldehyde, and guanidine could lead to the formation of the dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic pyrimidine.

Recent advancements have described iridium-catalyzed multicomponent syntheses of pyrimidines from amidines and alcohols, which proceed through condensation and dehydrogenation steps. This sustainable method allows for the regioselective assembly of highly substituted pyrimidines.

The most traditional and fundamental method for pyrimidine synthesis involves the cyclization and condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as guanidine. This is often referred to as the Principal Synthesis.

To synthesize this compound via this route, a suitable three-carbon precursor containing the butynyl group is required. This would typically be a β-keto ester, a 1,3-diketone, or an α,β-unsaturated ketone where one of the substituents

Functionalization and Post-Synthetic Modification Approaches

Amine Group Derivatization

The primary amine at the C2 position of the pyrimidine ring is a versatile functional handle for a variety of chemical transformations. Derivatization of this group can significantly alter the molecule's physicochemical properties. Common strategies include acylation, alkylation, and the formation of Schiff bases, which serve to introduce a wide array of functional groups. iu.edu

The reactivity of the amine group allows for its quantitative conversion into a detectable derivative under mild conditions. sigmaaldrich.com This is particularly useful in analytical chemistry, where derivatization is employed to improve separation and detection in techniques like HPLC and GC-MS. iu.edusigmaaldrich.com For instance, reagents such as trifluoroacetic anhydride (B1165640) (TFAA) for acylation and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation are commonly used to modify primary amines, enhancing their volatility and thermal stability for gas chromatography. iu.edu

Beyond analytical purposes, these derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. The introduction of different substituents can modulate the compound's biological activity, binding affinity, and pharmacokinetic profile.

Key Derivatization Reactions:

Acylation: The reaction of the amine with acyl chlorides or anhydrides introduces an acyl group. This is a robust method for creating amide derivatives. iu.edu

Alkylation: The amine can be alkylated using alkyl halides in the presence of a base, leading to secondary or tertiary amines. For example, methylation of similar N-phenylpyridin-2-amines has been successfully achieved using methyl iodide and sodium hydride. nih.gov

Reductive Amination: Reaction with aldehydes or ketones followed by reduction yields substituted amines.

Reaction with Isocyanates/Isothiocyanates: This leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

The table below summarizes various reagents used for the derivatization of amine groups, which are applicable to this compound.

| Derivatization Strategy | Reagent Class | Example Reagent | Resulting Functional Group |

| Acylation | Acyl Anhydride | Trifluoroacetic anhydride (TFAA) | Amide |

| Silylation | Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine |

| Alkylation | Alkylating Agent | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Tagging (for analysis) | Carboxylic Acid Ester | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Amide |

| Tagging (for analysis) | Carbamate (B1207046) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Urea derivative |

This table is generated based on derivatization methods for primary amines as described in the literature. iu.edusigmaaldrich.comresearchgate.net

Pyrimidine Ring Substitution and Diversification

The pyrimidine ring itself offers several positions for substitution, allowing for extensive diversification of the parent compound. The electronic nature of the pyrimidine ring, a diazine, dictates the reactivity of its carbon atoms. The C2, C4, and C6 positions are electron-deficient, making them susceptible to nucleophilic substitution, while the C5 position is more electron-rich and thus amenable to electrophilic substitution. wikipedia.org In the case of this compound, the C4 position is already occupied. This leaves the C5 and C6 positions as primary targets for introducing further diversity.

Substitution at the C5 Position:

Electrophilic substitution reactions are the most common methods for functionalizing the C5 position of the pyrimidine ring. wikipedia.org These reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid.

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group.

Substitution at the C6 Position:

The C6 position is a prime site for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. A common synthetic strategy involves starting with a 2-amino-4,6-dihalopyrimidine. One halogen is displaced to install the butynyl group via a Sonogashira coupling, and the other halogen at C6 remains as a handle for further diversification. mdpi.comnih.gov This C6-halogen can then be displaced by a variety of nucleophiles.

Diversification Strategies:

Cross-Coupling Reactions: A halogen at the C5 or C6 position can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): A C6-halogen can be substituted by O-, N-, or S-nucleophiles to introduce ethers, amines, or thioethers, respectively. Research on 2-aminopyrimidine (B69317) derivatives frequently involves the displacement of chloro groups with various amines to build compound libraries. mdpi.comnih.gov

The table below outlines potential diversification strategies for the pyrimidine ring of this compound.

| Position | Reaction Type | Reagent/Catalyst System | Potential Substituent |

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C5 | Electrophilic Nitration | HNO₃/H₂SO₄ | -NO₂ |

| C6 (with leaving group) | Nucleophilic Substitution | R-NH₂ (various amines) | -NHR |

| C6 (with leaving group) | Suzuki Coupling | Arylboronic acid / Pd catalyst | -Aryl |

| C6 (with leaving group) | Buchwald-Hartwig Amination | Amine / Pd catalyst | -NR¹R² |

This table illustrates potential modifications based on general pyrimidine reactivity and established synthetic methods. wikipedia.orgmdpi.comnih.gov These strategies enable the synthesis of a broad range of analogs, facilitating the exploration of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 4 but 1 Yn 1 Yl Pyrimidin 2 Amine

Reactivity of the But-1-yn-1-yl Moiety

The terminal alkyne group in 4-(but-1-yn-1-yl)pyrimidin-2-amine is a key functional group that participates in a variety of chemical reactions, most notably in the realm of click chemistry and transition metal-catalyzed transformations.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, a set of powerful, reliable, and selective reactions. sigmaaldrich.com This reaction involves the [3+2] cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. The but-1-yn-1-yl group of this compound serves as the alkyne component in this transformation.

The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. sigmaaldrich.comacs.org The use of a copper(I) catalyst dramatically accelerates the reaction rate and controls the regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer. acs.org This is a significant advantage over the uncatalyzed Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-isomers.

The general mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. The reaction is highly effective in various solvents, including water, and can be promoted by ligands that stabilize the copper(I) oxidation state. organic-chemistry.org For instance, the use of 2-ethynylpyridine (B158538) as an additive has been shown to significantly promote the copper(I) chloride-catalyzed reaction in water. organic-chemistry.org

The versatility of the CuAAC reaction allows for the conjugation of the this compound scaffold to a wide array of molecules containing an azide group, including biomolecules, polymers, and other small molecules, opening avenues for the creation of complex molecular architectures. nih.govnih.gov

A variety of pyrimidine (B1678525) derivatives have been synthesized using this "click" chemistry approach, highlighting its utility in generating novel molecular structures. mdpi.com

Transition Metal-Catalyzed Transformations

Beyond click chemistry, the but-1-yn-1-yl group readily participates in a range of other transition metal-catalyzed reactions. These transformations are crucial for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the alkyne moiety into more complex structures.

For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to couple the terminal alkyne with aryl or vinyl halides. This reaction provides a powerful method for the synthesis of substituted alkynes and is a cornerstone of modern organic synthesis.

Furthermore, gold-catalyzed reactions have been reported for the cycloaddition of N-methyl-N-(phenylethynyl)methanesulfonamide with benzonitrile (B105546) to produce monomeric 4-aminopyrimidines. researchgate.net This demonstrates the potential for various transition metals to catalyze unique transformations involving alkyne functionalities on pyrimidine rings.

Reactivity of the Pyrimidin-2-amine Core

The pyrimidin-2-amine core possesses its own distinct reactivity, primarily governed by the electronic properties of the pyrimidine ring and the presence of the amino group. This part of the molecule can undergo both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is activated towards nucleophilic attack. wikipedia.org This is particularly true for positions ortho and para to the ring nitrogens.

For instance, commercially available 2-chloropyrimidine (B141910) derivatives are common starting materials for the synthesis of various 2-aminopyrimidine (B69317) derivatives through nucleophilic substitution of the chlorine atom by an amine. nih.gov This highlights the general applicability of SNAr reactions in the synthesis of functionalized pyrimidines. The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally more difficult compared to benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com

However, under specific conditions and with certain activating groups, EAS can occur. The amino group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of pyrimidine, this would correspond to the 5-position.

Reactions such as halogenation, nitration, and sulfonation on the pyrimidine ring typically require harsh conditions and may result in low yields. youtube.com For example, electrophilic substitutions on related thieno[2,3-d]pyrimidines have been shown to occur at the thiophene (B33073) ring, suggesting the pyrimidine ring's lower reactivity. growingscience.com

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of substituted pyrimidines often involves multi-step reaction sequences where understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

For example, the synthesis of various pyrimidine derivatives can proceed through the reaction of a mixture of ethyl cyanoacetate, an aldehyde, and thiourea (B124793) in the presence of a base catalyst. researchgate.net The mechanism of such condensation reactions involves a series of nucleophilic additions and cyclization steps.

In the context of transition metal-catalyzed reactions, mechanistic studies often focus on the catalytic cycle. For the CuAAC, the proposed mechanism involves the formation of a copper-acetylide species, which is the rate-determining step in some cases. nih.gov The role of ligands and additives is to stabilize the active copper(I) catalyst and facilitate the key steps in the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to rationalize reaction outcomes and understand the transition states involved in these transformations. For instance, DFT calculations have been used to study the mechanism of nucleophilic aromatic substitution reactions on pyridinium (B92312) ions, providing insights into the role of the leaving group and the nature of the reaction intermediates. nih.gov

The table below summarizes the key reactive sites and the types of reactions they undergo:

| Moiety | Reactive Site | Type of Reaction | Key Features |

| But-1-yn-1-yl | Terminal Alkyne (C≡C-H) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms 1,4-disubstituted 1,2,3-triazoles; High efficiency and regioselectivity. sigmaaldrich.comacs.org |

| Terminal Alkyne (C≡C-H) | Transition Metal-Catalyzed Cross-Coupling | Enables C-C and C-heteroatom bond formation; e.g., Sonogashira coupling. | |

| Pyrimidin-2-amine Core | Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient ring is susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen atoms. wikipedia.org |

| Pyrimidine Ring | Electrophilic Aromatic Substitution (EAS) | Generally difficult due to the electron-withdrawing nature of the ring nitrogens; the amino group is activating and directs to the 5-position. libretexts.orgyoutube.com |

Design and Synthesis of Structural Analogs and Derivatives of 4 but 1 Yn 1 Yl Pyrimidin 2 Amine

Pyrimidine (B1678525) Ring Modifications and Bioisosteric Replacements

Ring Substitutions: Introducing substituents onto the pyrimidine ring can significantly influence activity. For instance, adding a halogen, such as chlorine or bromine, or a small alkyl group like methyl at the C-5 position can alter the electronic nature of the ring and provide new interaction points with biological targets. cardiff.ac.uk

Bioisosteric Replacements: A more significant modification involves the complete replacement of the pyrimidine ring with a bioisostere—a different heterocyclic system that retains similar steric and electronic characteristics. This approach is widely used in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. mdpi.com For pyrimidine-based kinase inhibitors, several bioisosteric replacements have proven effective.

Pyridine (B92270): The pyridine ring is a common bioisostere for pyrimidine. mdpi.com Replacing the pyrimidine core of 4-(but-1-yn-1-yl)pyrimidin-2-amine with a pyridine scaffold can alter the nitrogen atom's position, changing the hydrogen bond donor/acceptor pattern and potentially improving selectivity for specific kinases. mdpi.com

Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established bioisostere of adenine (B156593), the core of ATP. nih.gov Because many kinase inhibitors are ATP-competitive, incorporating the pyrazolo[3,4-d]pyrimidine scaffold can mimic key interactions that ATP makes within the kinase hinge region, leading to potent inhibition. nih.govresearchgate.net

Pyrido[2,3-d]pyrimidines: This fused ring system is another privileged scaffold in medicinal chemistry, known to possess a range of biological activities. nih.gov Its larger surface area compared to a simple pyrimidine can allow for additional interactions within a target's binding site.

These modifications are typically achieved through multi-step synthetic routes, starting from appropriately substituted heterocyclic precursors. The choice of bioisostere is guided by the specific therapeutic target and the desired changes in the compound's profile. mdpi.comnih.gov

Table 1: Examples of Pyrimidine Ring Bioisosteric Replacements

| Original Scaffold | Bioisosteric Replacement | Rationale |

|---|---|---|

| Pyrimidine | Pyridine | Alters hydrogen bonding pattern, modulates basicity and solubility. mdpi.com |

| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Mimics adenine to act as an ATP-competitive inhibitor. nih.gov |

| Pyrimidine | Pyrido[2,3-d]pyrimidine (B1209978) | Provides a larger scaffold for enhanced target interactions. nih.gov |

| Pyrimidine | Indazole | Acts as a structural isostere for phenolic motifs, maintaining comparable activity. nih.gov |

Alkyne Chain and Terminal Group Diversification

The butynyl side chain at the C-4 position is a defining feature of the molecule, contributing to its interaction with hydrophobic pockets in target proteins. Modifications to this chain, both in its length and terminal group, are crucial for optimizing potency and selectivity.

Alkyne Chain Length: The length of the alkyl chain attached to the alkyne can be varied. Shortening or lengthening the chain from the parent ethyl group (to give propynyl, pentynyl, etc.) explores the size constraints of the hydrophobic binding pocket. This is typically achieved by employing different terminal alkynes in the coupling reaction (e.g., Sonogashira coupling) with a 4-halopyrimidin-2-amine precursor.

Terminal Group Modifications: The terminal ethyl group of the butynyl chain can be replaced with a wide variety of functional groups to probe for additional interactions. This diversification can introduce new hydrogen bond donors/acceptors, charged groups, or larger aromatic moieties. Common modifications include:

Aromatic and Heteroaromatic Rings: Replacing the terminal ethyl group with a phenyl, substituted phenyl, or heteroaryl ring can introduce van der Waals or pi-stacking interactions.

Polar Groups: Incorporating terminal alcohols, ethers, or amides can enhance solubility and provide new hydrogen bonding opportunities.

These derivatives are synthesized by coupling the 2-amino-4-chloropyrimidine (B19991) core with the appropriately functionalized terminal alkyne.

Table 2: Representative Alkyne Chain and Terminal Group Modifications

| Modification Type | Example Structure (Side Chain) | Potential New Interactions |

|---|---|---|

| Chain Homologation | -C≡C-(CH₂)₂-CH₃ (Pent-1-yn-1-yl) | Increased hydrophobic interactions |

| Terminal Aryl Group | -C≡C-Ph (Phenylethynyl) | Pi-stacking, van der Waals |

| Terminal Polar Group | -C≡C-CH₂-OH (Prop-2-yn-1-ol) | Hydrogen bonding |

| Terminal Ether | -C≡C-CH₂-O-CH₃ (Methoxyprop-1-yne) | Hydrogen bond acceptor |

Amine Substituent Variations

The 2-amino group is a key hydrogen bond donor and a primary site for modification to explore the solvent-exposed region of binding sites or to attach larger chemical moieties.

N-Alkylation and N-Arylation: The primary amine can be substituted with various alkyl or aryl groups. N-arylation, often with substituted anilines, is a common strategy in the development of kinase inhibitors to access additional binding pockets and form further interactions. nih.gov For example, attaching a morpholinoaniline group has been used in the synthesis of potent PLK4 inhibitors. nih.gov These reactions are typically performed via nucleophilic aromatic substitution on a 2-chloropyrimidine (B141910) intermediate or through coupling reactions like the Buchwald-Hartwig amination.

Amide and Sulfonamide Formation: The amine can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. These modifications introduce hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and can significantly alter the electronic properties and conformational preferences of the substituent. A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides has been synthesized and shown to have inhibitory effects on BRAF kinase. nih.gov

Table 3: Examples of 2-Amine Substituent Variations

| Modification Type | Example Substituent (at 2-NHR) | Rationale |

|---|---|---|

| N-Aryl | R = 4-Morpholinoaniline | Access additional binding pockets, increase potency. nih.gov |

| N-Alkyl | R = Cyclopropyl | Explore hydrophobic pockets, improve metabolic stability. |

| Acylation (Amide) | R = -C(O)CH₃ | Introduce hydrogen bond acceptor, alter electronics. |

| Sulfonylation (Sulfonamide) | R = -S(O)₂-Ph | Introduce strong hydrogen bond acceptors. nih.gov |

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are often employed. nih.govscilit.com These methods allow for the rapid generation of large, focused libraries of related compounds by systematically combining a set of diverse building blocks. springernature.com

Synthetic Strategy: A typical library synthesis would involve a multi-step sequence where diversity is introduced at each step.

Core Synthesis: A common intermediate, such as 2-amino-4-chloropyrimidine, is prepared on a large scale.

Alkyne Introduction: This intermediate is reacted with a library of different terminal alkynes via a robust coupling reaction like the Sonogashira coupling. This step diversifies the C-4 position.

Amine Modification: The 2-amino group of the resulting 4-alkynylpyrimidine products can then be further modified. For example, if the starting core was a 2,4-dichloropyrimidine, two distinct libraries of amines could be introduced sequentially at the C-2 and C-4 positions.

This modular approach allows for the creation of a matrix of products from a smaller number of starting materials. For instance, reacting 10 different 4-halopyrimidines with 10 different alkynes and 10 different amines could theoretically generate 1000 unique compounds. These libraries are invaluable for high-throughput screening to identify initial hits and to rapidly establish structure-activity relationships for lead optimization. nih.gov

Spectroscopic and Advanced Structural Characterization of 4 but 1 Yn 1 Yl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

The ¹H and ¹³C NMR spectra of 4-(but-1-yn-1-yl)pyrimidin-2-amine can be predicted based on the known spectral data of related 2-aminopyrimidine (B69317) and substituted pyrimidine (B1678525) derivatives. chemicalbook.comchemrxiv.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. nih.gov

For the parent compound, this compound, the pyrimidine ring protons are expected to appear as doublets in the aromatic region of the ¹H NMR spectrum. Based on data for 2-aminopyrimidine, the proton at position 6 (adjacent to the unsubstituted nitrogen) would likely resonate further downfield than the proton at position 5. chemicalbook.com The but-1-yn-1-yl substituent introduces characteristic signals for the ethyl group protons, with the methylene (B1212753) protons adjacent to the alkyne exhibiting a quartet and the terminal methyl protons appearing as a triplet. The amino protons typically present as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring will show distinct chemical shifts influenced by the nitrogen atoms and the substituents. The acetylenic carbons of the but-1-yn-1-yl group have characteristic resonances in the range of 80-90 ppm. The chemical shifts of the pyrimidine carbons are influenced by the electronic effects of the amino and alkynyl substituents. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~6.5 - 7.0 | ~110 - 115 |

| H-6 | ~8.0 - 8.5 | ~158 - 162 |

| -NH₂ | ~5.0 - 6.0 (broad) | - |

| -CH₂- | ~2.4 (q) | ~12 - 15 |

| -CH₃ | ~1.2 (t) | ~13 - 16 |

| C-2 | - | ~163 - 167 |

| C-4 | - | ~155 - 160 |

| C≡C- (C-1') | - | ~80 - 85 |

| -C≡C- (C-2') | - | ~90 - 95 |

Note: These are estimated values based on data from related compounds and are subject to solvent and concentration effects.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules, such as ring inversions or restricted rotation around single bonds. frontiersin.org For this compound and its derivatives, DNMR could be employed to investigate the rotational barrier around the C4-C(alkyne) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. By analyzing the changes in the NMR spectra at various temperatures, it is possible to determine the energy barriers for these conformational changes. Such studies on related flexible molecules have revealed the presence of multiple low-energy conformers in solution. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, the expected nominal molecular weight is 147 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron impact (EI) or other ionization methods is expected to follow patterns observed for other aminopyrimidines and alkynes. libretexts.orgyoutube.com Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the butynyl group to give a prominent fragment ion.

Cleavage of the ethyl group from the butynyl substituent.

Loss of hydrogen cyanide (HCN) or cyanamide (B42294) (H₂NCN) from the pyrimidine ring, a common fragmentation for nitrogen-containing heterocycles.

Retro-Diels-Alder reaction of the pyrimidine ring, if applicable to the ionized form.

The fragmentation pattern can be used to confirm the structure and to distinguish between isomers.

Table 2: Expected HRMS Data and Major Fragments for this compound

| Species | Expected m/z (Monoisotopic) | Description |

| [M+H]⁺ | 148.0875 | Protonated molecule |

| [M-CH₃]⁺ | 132.0562 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 118.0405 | Loss of an ethyl radical |

| [C₄H₃N₂]⁺ | 79.0296 | Pyrimidine fragment |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Elucidation and Polymorphism

The crystal structure of this compound can be determined by single-crystal X-ray diffraction. The process involves growing a suitable single crystal, collecting diffraction data, and solving the structure. The resulting model reveals the precise three-dimensional arrangement of atoms.

For related pyrimidine derivatives, crystal structures have been successfully elucidated, often revealing extensive hydrogen bonding networks involving the amino group and the pyrimidine nitrogen atoms. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in pyrimidine derivatives and can significantly affect the physical properties of the solid. Different polymorphs can arise from variations in crystallization conditions.

Table 3: Typical Crystallographic Parameters for a Substituted Pyrimidine Derivative

| Parameter | Example Value (for a related compound) |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| β (°) | 107.945(2) |

| V (ų) | 1425.61(5) |

| Z | 4 |

Data from a related 4-substituted pyrimidine. researchgate.net

Conformational Analysis in the Solid State

The solid-state conformation of this compound, particularly the orientation of the but-1-yn-1-yl group relative to the pyrimidine ring, is determined by a combination of intramolecular steric effects and intermolecular packing forces. The planarity of the pyrimidine ring and the linear geometry of the alkyne will be key structural features.

Vibrational Spectroscopy (IR and Raman)

A detailed analysis of the Infrared (IR) and Raman spectra for this compound is currently unavailable in scientific literature. However, based on the functional groups present in the molecule, a qualitative prediction of its vibrational modes can be made.

The primary amine (-NH₂) group would be expected to exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. orgchemboulder.com The corresponding N-H bending (scissoring) vibration would likely be observed around 1600 cm⁻¹. orgchemboulder.com

The butynyl substituent introduces a carbon-carbon triple bond (C≡C), which would give rise to a stretching vibration. The position and intensity of this band are dependent on the symmetry of the substitution around the alkyne. For a terminal alkyne, this stretch is typically observed as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹.

The pyrimidine ring itself possesses a number of characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, as well as a series of complex ring stretching and deformation vibrations in the fingerprint region (below 1600 cm⁻¹). The C-N stretching vibrations within the pyrimidine ring are expected in the 1350-1250 cm⁻¹ range. researchgate.net

A full assignment of the vibrational modes would require either experimental measurement of the IR and Raman spectra or computational modeling, neither of which is currently available in the reviewed literature.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 |

| Pyrimidine Ring | C-H Stretch | >3000 |

| Pyrimidine Ring | Ring Stretch/Deformation | <1600 |

| Pyrimidine Ring | C-N Stretch | 1350-1250 |

This table is predictive and not based on published experimental data for the specific compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Specific experimental data regarding the UV-Vis absorption and fluorescence emission spectra of this compound are not documented in the available scientific literature. The electronic transitions of pyrimidine derivatives are generally characterized by π → π* and n → π* transitions.

The pyrimidine ring is an aromatic system, and the presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The butynyl group may also influence the electronic structure and thus the absorption spectrum.

Fluorescence in pyrimidine derivatives can be highly dependent on the nature and position of substituents, as well as the solvent environment. While some aminopyrimidines are known to be fluorescent, it is not possible to determine the fluorescence properties, such as the emission wavelength and quantum yield, of this compound without experimental data. Studies on related pyrimidine derivatives have shown that fluorescence can be influenced by factors such as intramolecular charge transfer, which would be affected by the electron-donating amino group and the alkyne substituent. researchgate.net

Table 2: Predicted Electronic Spectroscopy Parameters for this compound

| Parameter | Predicted Characteristics |

| UV-Vis Absorption (λmax) | Expected π → π* and n → π* transitions, specific wavelengths not determined. |

| Molar Absorptivity (ε) | Not determined. |

| Fluorescence Emission (λem) | Not determined; dependent on experimental conditions. |

| Fluorescence Quantum Yield (Φf) | Not determined. |

This table is speculative and not based on published experimental data for the specific compound.

Computational and Theoretical Investigations of 4 but 1 Yn 1 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties and structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G++(d,p), which provides a good balance of accuracy and computational cost for organic molecules. Such studies provide foundational insights into the molecule's intrinsic characteristics.

Electronic Structure and Molecular Geometry Optimization

The first step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 4-(but-1-yn-1-yl)pyrimidin-2-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles.

Analysis of similar pyrimidine (B1678525) derivatives suggests that the pyrimidine ring would likely be planar. Key parameters of interest would be the bond lengths within the pyrimidine ring, the C-N bond of the amine group, and the C≡C triple bond of the butynyl substituent, as well as the rotational angle of the butynyl group relative to the ring.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative) (Note: This table is illustrative, based on general findings for pyrimidine derivatives, as specific data for this compound is unavailable.)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | ~1.34 Å |

| C4-C5 | ~1.39 Å | |

| C≡C | ~1.20 Å | |

| Bond Angle (°) | N1-C2-N3 | ~128° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, FMO analysis would identify the electron density distribution. The HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring system, while the LUMO might be distributed across the pyrimidine ring and the alkyne moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the data generated from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge distribution, hybridization, and intramolecular delocalization effects. This method quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen atoms into adjacent anti-bonding orbitals.

An NBO analysis of this compound would precisely calculate the natural atomic charges on each atom, revealing the electron-donating or -withdrawing effects of the substituents. It would also detail the hybridization of atoms and the energies of interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, identifying them as primary sites for protonation or interaction with electrophiles. The hydrogen atoms of the amino group and the alkyl chain would exhibit positive potential (blue).

Global Reactivity Descriptors

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Hardness (η) | (I - A) / 2 |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ |

Molecular Docking Studies of Compound-Target Interactions (In Vitro Models)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

Studies on similar pyrimidine derivatives show they are frequently investigated as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), or topoisomerases. A docking study for this compound would first require the selection of a biologically relevant target. The simulation would then predict the binding energy (typically in kcal/mol), with more negative values indicating stronger binding.

The analysis would also detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the protein's binding pocket. For example, the amino group and pyrimidine nitrogens are potential hydrogen bond donors and acceptors, respectively, while the butynyl group could engage in hydrophobic interactions.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions with biological targets. nih.gov By simulating the movement of atoms over time, researchers can explore the conformational landscape of a molecule—the collection of three-dimensional shapes it can adopt—and calculate its binding affinity to a protein. nih.govnih.gov While direct MD simulation studies on this compound are not extensively available in the public domain, the principles can be illustrated through studies on structurally related pyrimidine derivatives.

MD simulations on pyrimidine analogs, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been employed to elucidate their interaction and structure-activity relationships with protein kinases like CDK2, CDK4, and CDK6. nih.gov In such studies, the initial step involves generating a starting conformation of the molecule, often minimized to its lowest energy state using force fields like Tripos. nih.gov The molecule is then placed in a simulated environment, typically a box of water molecules, and the system's trajectory is calculated by solving Newton's equations of motion. arxiv.org

The resulting trajectory provides a detailed view of the molecule's flexibility and how it might adapt its shape to fit into a protein's binding site. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them, defining the molecule's conformational landscape. osti.gov

Furthermore, when a ligand is simulated in the presence of its protein target, MD can be used to predict the stability of the protein-ligand complex. By calculating the binding free energy, researchers can estimate the binding affinity. A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. nih.gov For instance, in studies of 2-anilino-4-(thiazol-5-yl)-pyrimidines binding to cyclin-dependent kinases (CDKs), the computed binding free energies were found to be consistent with experimental binding affinities. nih.gov These calculations break down the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies.

A hypothetical breakdown of binding free energy components for a pyrimidine derivative interacting with a protein kinase, based on typical findings in the literature, is presented in the table below.

| Energy Component | Typical Contribution (kcal/mol) | Role in Binding |

| Van der Waals Energy (ΔE_vdW) | -35 to -50 | Favorable shape complementarity |

| Electrostatic Energy (ΔE_elec) | -15 to -30 | Favorable charge-charge and polar interactions |

| Polar Solvation Energy (ΔG_pol) | +20 to +40 | Unfavorable, due to desolvation of polar groups |

| Nonpolar Solvation Energy (ΔG_nonpol) | -3 to -6 | Favorable, from hydrophobic interactions |

| Total Binding Free Energy (ΔG_bind) | -20 to -40 | Overall predicted binding affinity |

This table represents typical values observed in MM/PBSA and MM/GBSA studies of small molecule inhibitors binding to protein kinases and is for illustrative purposes only.

Such detailed energy breakdowns allow for a rational understanding of the key interactions driving ligand binding. For example, in the case of CDK inhibitors, specific amino acid residues in the binding site that form crucial hydrogen bonds or van der Waals contacts with the ligand can be identified. nih.gov This information is invaluable for the design of new, more potent inhibitors.

Solvent Effects on Molecular Properties (Computational Modeling)

The surrounding solvent can significantly influence the structure, stability, and properties of a molecule. Computational modeling provides a means to investigate these solvent effects at a molecular level. While specific computational studies on the solvent effects on this compound are not readily found, research on other pyrimidine derivatives highlights the common approaches and findings.

One of the primary ways to model solvent effects is through implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can be used to calculate properties like the solvation free energy and to optimize molecular geometries in the presence of a solvent.

Explicit solvent models, used in molecular dynamics simulations, treat individual solvent molecules. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

A computational study on 6-amino-2-mercapto-3H-pyrimidin-4-one, for example, could be used to explore how different solvents affect its tautomeric equilibrium and spectroscopic properties. dntb.gov.ua Such studies often employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate molecular properties in various solvents. The choice of solvent can alter the relative energies of different conformations or tautomers. dntb.gov.ua

For a molecule like this compound, key molecular properties that would be sensitive to the solvent environment include:

Dipole Moment: The polarity of the solvent can influence the charge distribution within the molecule, thereby altering its dipole moment.

Absorption and Emission Spectra: Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a well-known phenomenon. nih.govresearchgate.netnih.gov Computational methods like Time-Dependent DFT (TD-DFT) can predict how the absorption maxima (λ_max) shift in different solvents. nih.gov Generally, a red shift (to longer wavelengths) is observed in more polar solvents for molecules with intramolecular charge transfer character. nih.govresearchgate.net

Acidity and Basicity (pKa): The ability of the amino group on the pyrimidine ring to be protonated will be affected by the solvent's ability to stabilize the resulting cation.

The table below illustrates hypothetical calculated molecular properties of a pyrimidine derivative in different solvents, showcasing the typical trends observed in computational studies.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted λ_max (nm) |

| Hexane | 1.88 | 2.1 | 320 |

| Dichloromethane | 8.93 | 2.8 | 335 |

| Acetonitrile | 37.5 | 3.5 | 345 |

| Water | 80.1 | 4.2 | 350 |

This table is a hypothetical representation of how solvent polarity might influence the calculated properties of a pyrimidine derivative, based on general principles and findings from computational studies on related molecules. nih.gov

These computational investigations are crucial for understanding the behavior of a compound in different environments, from organic solvents used in synthesis to the aqueous environment of biological systems. The insights gained can aid in the interpretation of experimental data and guide the design of molecules with desired properties.

Applications in Chemical and Biological Research Pre Clinical and in Vitro Focus

Medicinal Chemistry Research (as a Privileged Scaffold)

The 2-aminopyrimidine (B69317) core is a fundamental building block in numerous biologically active compounds, including natural products and synthetic drugs. nih.gov Its ability to participate in various biological interactions has made it an attractive scaffold for the discovery of new and effective therapeutic agents. nih.gov The versatility of the aminopyrimidine structure allows for modifications that can lead to compounds with a wide range of biological activities, including anticancer properties. nih.govresearchgate.net

Derivatives of 4-(but-1-yn-1-yl)pyrimidin-2-amine have been synthesized and evaluated for their potential as inhibitors of various enzymes and as agents that can modulate cellular processes. nih.gov The butynyl group offers a site for further chemical modification, allowing for the creation of a diverse library of compounds for screening and optimization.

Enzyme Inhibition Studies (In Vitro)

In the context of in vitro enzyme inhibition, derivatives of the this compound scaffold have shown promise. For instance, compounds incorporating the aminopyrimidine moiety have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govnih.gov

Research has demonstrated that aminopyrimidine-based compounds can act as potent inhibitors of specific kinases. For example, some derivatives have been found to inhibit the activity of enzymes like p21-Activated Kinase 1 (PAK1), which is involved in cell proliferation and survival. nih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase, thereby preventing its function. researchgate.net

Table 1: Examples of Enzyme Inhibition by Aminopyrimidine Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Potent inhibition and anti-proliferative activity in colon cancer cell lines. nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | NUAK1 | Improved potency and selectivity over other kinases. researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Nanomolar inhibitory potency against the deubiquitinase complex. researchgate.net |

Receptor Binding Assays and Target Engagement (In Vitro)

The aminopyrimidine scaffold is also instrumental in the development of ligands for various receptors. Receptor binding assays are a critical tool for identifying and characterizing the interaction of small molecules with their biological targets. Derivatives of this compound have been explored for their ability to bind to specific receptors, which can lead to the modulation of cellular signaling pathways. nih.govmdpi.comnih.gov

For example, 2-amino-N-pyrimidin-4-ylacetamides have been developed as antagonists for the A2A adenosine (B11128) receptor, a target for conditions like Parkinson's disease. nih.gov These compounds demonstrate the potential of the aminopyrimidine core to be tailored for high-affinity and selective binding to G protein-coupled receptors. Furthermore, certain pyridine (B92270) and pyrimidine (B1678525) derivatives have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain. nih.gov

Cellular Antiproliferative Activity Investigations (In Vitro)

A significant area of research for this compound derivatives is their potential as antiproliferative agents. Numerous studies have documented the in vitro activity of aminopyrimidine-based compounds against various cancer cell lines. nih.govgoogle.comnih.gov These investigations are crucial for the early-stage discovery of new anticancer drugs.

The antiproliferative effects of these compounds are often linked to their ability to inhibit key cellular processes such as cell division and signaling. For instance, some aminopyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov The mechanism of action can vary depending on the specific modifications to the scaffold. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Aminopyrimidine Derivatives

| Derivative Type | Cell Line | Key Findings |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 (human epidermoid carcinoma) | Potent inhibitors of cell growth, interfering with Src tyrosine kinase and MAPK signaling. nih.gov |

| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Various | Higher cytotoxicity than methotrexate (B535133) in some cases. nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | Various cancer cell lines | Exhibited inhibitory effect over V600EBRAF. mdpi.com |

Structure-Activity Relationship (SAR) Elucidation for Pre-clinical Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govresearchgate.net For the this compound scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of its derivatives. nih.govnih.govnih.gov

By systematically modifying different parts of the molecule, researchers can identify key structural features required for a desired biological effect. mdpi.com For instance, the nature of the substituent at the 2-amino position and the groups attached to the pyrimidine ring can significantly impact enzyme inhibitory activity or receptor binding affinity. nih.govnih.gov These studies guide the design of new analogs with improved preclinical profiles. nih.govmdpi.com

Supramolecular Chemistry

Beyond its applications in medicinal chemistry, the this compound scaffold is also relevant in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. bath.ac.uk The aminopyrimidine moiety is particularly adept at forming predictable and robust hydrogen bonding networks. nih.govtue.nl

Hydrogen Bonding Networks and Self-Assembly

The amino and pyrimidine nitrogen atoms of this compound can act as hydrogen bond donors and acceptors, respectively. This allows the molecules to self-assemble into well-defined supramolecular architectures. mdpi.comnih.gov The formation of these networks is a key principle in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. tue.nlpku.edu.cn

Studies on related aminopyrimidine compounds have shown that they can form various hydrogen-bonding motifs, such as dimers and chains. nih.gov These interactions are crucial for the packing of molecules in the solid state and can influence the physical properties of the resulting materials. mdpi.com The interplay of hydrogen bonds and other non-covalent interactions, such as halogen bonds, can lead to the construction of complex and predictable one-, two-, and three-dimensional networks. nih.gov

Host-Guest Interactions

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a "host" molecule and a "guest" molecule or ion, held together by non-covalent forces. numberanalytics.com While specific studies detailing the host-guest interactions of this compound are not prevalent in the current literature, the structural motifs of the compound suggest its potential as a versatile guest molecule. The pyrimidine core, with its nitrogen atoms, can participate in hydrogen bonding, while the alkyne group offers potential for other non-covalent interactions.

The 2-aminopyrimidine moiety is known to form robust hydrogen bonds, a key interaction in supramolecular assembly. This has been observed in the co-crystallization of aminopyrimidine derivatives with various carboxylic acids, where N-H···O and O-H···N hydrogen bonds are the primary driving forces for complex formation. Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The butynyl group, with its π-electron cloud, could engage in π-π stacking or other hydrophobic interactions within the cavity of a suitable host molecule.

Host molecules like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules, altering their physical and chemical properties. For instance, the encapsulation of a guest within a host can enhance its solubility, stability, or luminescence. While direct evidence for this compound is not available, related systems demonstrate the potential. For example, various organic molecules have been shown to form stable inclusion complexes with cyclodextrins, where the hydrophobic part of the guest is encapsulated within the cyclodextrin (B1172386) cavity.

Co-crystallization and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. The 2-aminopyrimidine scaffold present in this compound is a well-established building block in crystal engineering due to its predictable hydrogen-bonding capabilities.

Studies on related 2-aminopyrimidine derivatives have demonstrated their ability to form co-crystals with a variety of co-formers, particularly carboxylic acids. These co-crystals are often held together by strong and directional hydrogen bonds between the amino group of the pyrimidine and the carboxyl group of the acid. This interaction often leads to the formation of specific supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions.

Materials Science Research

The unique combination of a photoactive pyrimidine core and a reactive alkyne group makes this compound a compound of interest in materials science. Its potential applications stem from its photophysical properties and its ability to be incorporated into polymeric structures.

Photophysical Properties and Applications

The photophysical properties of pyrimidine derivatives are of significant interest due to their presence in nucleobases and their potential use in fluorescent probes and other optical materials. The fluorescence behavior of aminopyrimidines can be highly sensitive to their substitution pattern and environment. mdpi.com While specific photophysical data for this compound is scarce, studies on related compounds provide valuable insights.

For instance, the photophysical properties of various BODIPY (boron-dipyrromethene) compounds, which are highly fluorescent dyes, can be tuned by introducing different substituents. researchgate.netrsc.orgmdpi.com Substitution at the boron center of the BODIPY core with alkynyl groups has been shown to improve their lasing properties without significantly altering their fundamental spectral characteristics. mdpi.com This suggests that the butynyl group in this compound could influence its electronic properties and photophysical behavior.

Furthermore, studies on other aromatic systems, such as piperazine-substituted anthracene-BODIPY dyads, have demonstrated that structural modifications can extend the excited-state lifetimes and red-shift the absorption spectra, which are desirable properties for applications like antimicrobial photodynamic therapy. mdpi.com The amino group at the 2-position of the pyrimidine ring is an electron-donating group, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation, often resulting in environmentally sensitive fluorescence. The combination of the aminopyrimidine and butynyl moieties could lead to interesting photophysical properties, potentially making it a candidate for use as a fluorescent probe or as a building block for photoactive materials.

Table 1: Potential Photophysical Characteristics of this compound (Inferred from Analogous Compounds)

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Absorption | UV region, potentially sensitive to solvent polarity | 2-aminopyrimidine derivatives absorb in the UV. The butynyl group may cause a slight red-shift. |

| Emission | Potential for fluorescence, likely solvent-dependent | The amino group can induce fluorescence; ICT character may lead to solvatochromism. |

| Quantum Yield | Variable, potentially enhanced in non-polar environments | The fluorescence quantum yield of aminopyrimidines is highly dependent on substitution and solvent. |

| Excited-State Lifetime | Likely in the nanosecond range | Typical for fluorescent organic molecules. |

Polymer Chemistry and Polymerization through Alkyne

The presence of a terminal alkyne group in this compound makes it a valuable monomer for polymerization reactions. Alkynes are versatile functional groups in polymer chemistry, participating in various polymerization mechanisms to create polymers with unique architectures and functionalities. mdpi.com

One of the most prominent applications of alkynes in polymer synthesis is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While this is a post-polymerization modification technique, the alkyne group on this compound could be readily functionalized after being incorporated into a polymer backbone.

More directly, the alkyne can participate in addition polymerization. youtube.com For example, polymers can be formed through the repeated addition reactions of alkene monomers. Similarly, alkyne-containing monomers can be polymerized. The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. While specific polymerization studies of this compound are not reported, the reactivity of the alkyne group is well-established. For instance, nucleophilic substitution reactions involving polyamines have been used to create porous network polymers. mdpi.com The amino group on the pyrimidine ring could also potentially participate in polymerization reactions, leading to the formation of complex polymer structures.

Catalysis

The field of catalysis often relies on ligands that can coordinate to a metal center and modulate its reactivity. The structure of this compound, containing both a pyrimidine ring with nitrogen lone pairs and an alkyne group, suggests its potential as a ligand in organometallic catalysis.

Role as Ligands in Organometallic Catalysis

Alkynyl ligands are known to be strong σ-donors and π-acceptors, which allows them to influence the electronic properties of metal centers. numberanalytics.comnumberanalytics.com This modulation of the metal's reactivity is crucial in many catalytic cycles. youtube.com The butynyl group in this compound could coordinate to a metal center, potentially influencing its catalytic activity.

More significantly, the pyrimidine moiety is a well-known ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring can coordinate to a metal, forming stable complexes. Pyrimidine-based ligands have been successfully employed in various catalytic reactions. For example, organometallic complexes featuring pyrimidine-based ligands have been used in cross-coupling reactions and other transformations.

While there are no specific reports on the use of this compound as a ligand, the combination of the pyrimidine and alkyne functionalities presents an interesting prospect for the design of novel ligands. The molecule could act as a bidentate ligand, coordinating to a metal center through both a pyrimidine nitrogen and the alkyne's triple bond. Such a coordination mode could impart unique steric and electronic properties to the resulting metal complex, potentially leading to enhanced catalytic activity or selectivity in various organic transformations.

Application in Organic Transformation Methodologies

The chemical scaffold of this compound, featuring a reactive aminopyrimidine core and a versatile alkynyl substituent, presents significant potential for the construction of complex heterocyclic systems. This is particularly evident in its application as a building block in transition-metal-catalyzed annulation reactions to form fused pyrimidine derivatives, which are of considerable interest in medicinal chemistry.

One of the primary applications of 4-alkynyl-2-aminopyrimidines in organic synthesis is their use as precursors for the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems are prevalent in a variety of biologically active compounds. The synthesis typically involves the annulation of the pyrimidine ring with a suitable reaction partner, where the alkynyl group plays a crucial role in the formation of the new fused ring.

A key synthetic strategy is the transition-metal-catalyzed annulation of 2-aminopyrimidines with alkynes. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar transformations involving related 2-aminopyrimidines and alkynes. For instance, rhodium-catalyzed [4+2] annulation has been successfully employed to construct the pyrido[2,3-d]pyrimidine (B1209978) core. In these reactions, the 2-aminopyrimidine acts as a 1,3-diaza-diene, and the alkyne serves as the dienophile. The amino group at the C2 position and the C5-C6 bond of the pyrimidine ring participate in the cycloaddition.

Below is a representative example of a rhodium-catalyzed annulation to form a pyrido[2,3-d]pyrimidine, which illustrates a potential transformation pathway for this compound.

Table 1: Rhodium-Catalyzed Annulation of 2-Aminopyrimidine with an Alkyne

| Entry | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylacetylene | [Rh(cod)Cl]₂/dppf | Toluene | 120 | 24 | 85 |

| 2 | 1-Phenyl-1-propyne | [Rh(cod)Cl]₂/dppf | Toluene | 120 | 24 | 78 (mixture of regioisomers) |

| 3 | 4-Octyne | [Rh(cod)Cl]₂/dppf | Toluene | 120 | 24 | 92 |

This table is a representative example based on known rhodium-catalyzed annulations of 2-aminopyrimidines with alkynes and is intended to illustrate a potential application of this compound.

The but-1-yn-1-yl group in the target compound can also be a handle for various other organic transformations. For example, the internal alkyne can participate in cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or nitriles, to construct complex polycyclic aromatic systems. Furthermore, the triple bond could be subjected to hydration or hydroamination reactions to introduce further functional groups. nih.gov The amino group on the pyrimidine ring can also be a site for further derivatization or can act as a directing group in various C-H activation/functionalization reactions. rsc.org

The synthesis of the title compound itself is most likely achieved through a Sonogashira cross-coupling reaction. researchgate.net This well-established palladium- and copper-catalyzed reaction would involve the coupling of a 4-halo-2-aminopyrimidine (e.g., 4-iodo- or 4-chloro-2-aminopyrimidine) with 1-butyne. The efficiency of this reaction makes a wide range of 4-alkynyl-2-aminopyrimidines readily accessible for further use in organic synthesis.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary route for synthesizing 4-(but-1-yn-1-yl)pyrimidin-2-amine and related alkynylpyrimidines is the Sonogashira cross-coupling reaction. wikipedia.orgrsc.org This reaction typically involves the coupling of a terminal alkyne, such as 1-butyne, with an aryl or vinyl halide, like 2-amino-4-chloropyrimidine (B19991), catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While effective, future research could focus on enhancing the efficiency, sustainability, and scope of this synthesis.

Key areas for development include:

Novel Catalyst Systems: Traditional palladium catalysts like Pd(PPh₃)₄ often require relatively high loadings and stringent anaerobic conditions. libretexts.orgnumberanalytics.com Research into more robust catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or palladium nanoparticles, could lead to milder reaction conditions, lower catalyst loadings, and improved yields. numberanalytics.com The development of heterogeneous or recyclable catalysts, such as palladium single-atom catalysts (SACs), would also align with the principles of green chemistry by simplifying product purification and reducing waste. hes-so.ch

Copper-Free Methodologies: The copper co-catalyst, typically copper(I) iodide, can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can complicate purification. nih.gov Refining copper-free Sonogashira protocols is a significant area of interest. This often requires careful selection of the palladium catalyst, ligand, and base to facilitate the reaction efficiently without the copper acetylide intermediate. libretexts.orgresearchgate.net

Alternative Reaction Conditions: Exploring unconventional reaction conditions could enhance efficiency. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for the synthesis of related pyrimidine (B1678525) derivatives. rsc.org Similarly, flow chemistry offers the potential for continuous, scalable, and highly controlled production, improving safety and consistency. numberanalytics.com

Table 1: Comparison of Potential Synthetic Route Enhancements

| Parameter | Conventional Sonogashira | Future Direction | Potential Advantage |

|---|---|---|---|

| Catalyst | Homogeneous Pd/Cu (e.g., Pd(PPh₃)₂Cl₂/CuI) wikipedia.org | Heterogeneous Pd-nanoparticles, Pd-SACs, NHC-ligated Pd complexes numberanalytics.com | Increased stability, recyclability, higher efficiency, milder conditions. |

| Conditions | Anhydrous, anaerobic, often elevated temperatures organic-chemistry.org | Aqueous media, room temperature, microwave irradiation, flow chemistry wikipedia.orgnumberanalytics.com | Greener, faster, safer, and more scalable processes. |

| Reagents | Aryl/vinyl halides wikipedia.org | Aryl triflates, arenediazonium salts wikipedia.org | Broader substrate scope and reactivity. |

Advanced Spectroscopic Techniques for Real-time Monitoring of Chemical Reactions

To optimize the synthetic routes discussed above, a detailed understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced, in-situ spectroscopic techniques offer a window into the reaction as it happens, eliminating the need for offline sampling which can be unrepresentative, especially for sensitive or transient species. mt.com

Future research should integrate real-time monitoring for the synthesis of this compound:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the continuous tracking of the concentrations of reactants, products, and key intermediates throughout the reaction. mt.commdpi.com By monitoring the characteristic vibrational frequencies of the C-X (halide), C≡C (alkyne), and other bonds, one can precisely determine reaction initiation, progression, and endpoint. mt.comresearchgate.net This data is invaluable for optimizing parameters like temperature, pressure, and reagent addition rates. youtube.com

Multidimensional NMR Spectroscopy: Recent advances have enabled the use of 2D NMR to monitor complex organic reactions in real-time. nih.gov This could be applied to identify and characterize previously unobserved reaction intermediates in the Sonogashira coupling, providing a more complete mechanistic picture and resolving ambiguities between proposed catalytic cycles. nih.gov

Machine Learning-Assisted Spectroscopy: An emerging frontier involves combining spectroscopic data with machine learning (ML). An ML model could be trained on IR spectra to predict reaction progress or even identify critical transition states, offering a powerful tool for rapid process optimization and discovery. oup.com

Integration of Computational Studies for Rational Design and Prediction

Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. For a molecule like this compound, computational studies can offer insights into its intrinsic properties and potential interactions, saving significant time and resources in the lab.

Rational Design of Analogs: Molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as the ATP-binding site of protein kinases. mdpi.com By simulating the interactions between the ligand and the protein's active site, researchers can rationally design new analogs with improved potency and selectivity. acs.orgnih.gov For example, docking studies on related pyrimidine derivatives have successfully guided the synthesis of potent inhibitors for targets like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2. nih.govnih.gov

Prediction of Physicochemical Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's electronic structure, geometry, and spectroscopic properties. This can help rationalize observed reactivity and predict characteristics of new, unsynthesized derivatives.